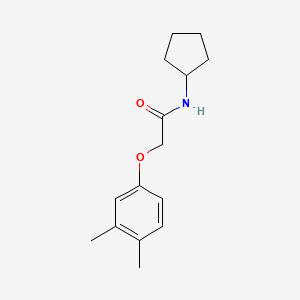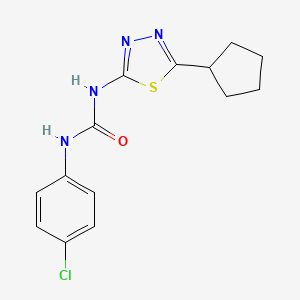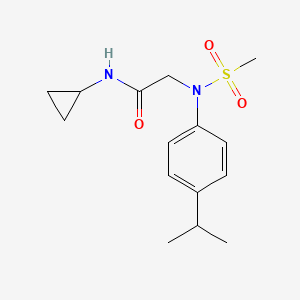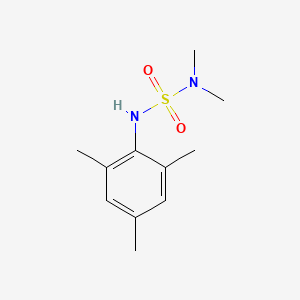![molecular formula C12H10FN3O3S B5809031 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. It is a synthetic compound that is primarily used in laboratory experiments to investigate its mechanism of action and its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune system. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone in laboratory experiments include its high potency and specificity, which allows for precise investigation of its mechanism of action and effects on biochemical and physiological processes. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone, including:
1. Further investigation of its anti-cancer properties and potential as a cancer treatment.
2. Study of its effects on the immune system and potential as an immunomodulatory agent.
3. Investigation of its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
4. Development of more efficient and cost-effective synthesis methods.
5. Investigation of its potential as an anti-inflammatory agent and its effects on oxidative stress.
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action and effects on biochemical and physiological processes are still being investigated, but it has shown promising results as an anti-cancer agent and as a treatment for neurological disorders. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone is a multi-step process that involves the use of various chemical reagents and solvents. The most commonly used method involves the reaction of 4-fluorobenzaldehyde with 2-methyl-4-nitroimidazole in the presence of a reducing agent, followed by the addition of thioacetic acid and a base to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been extensively studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurological disorders.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c1-7-14-11(16(18)19)12(15-7)20-6-10(17)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHOPEXNCHBTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5808983.png)

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)


![7-chloro-2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B5809034.png)


![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)
